1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution, where a piperidine derivative reacts with an appropriate leaving group on the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biology: It may serve as a probe for studying biological pathways involving pyrazole derivatives.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns on the pyrazole ring.
1-Methyl-5-(2-oxo-2-(morpholin-4-yl)ethoxy)-1H-pyrazole-3-carboxylic acid: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the piperidinyl group may enhance its pharmacokinetic properties, making it a valuable compound for drug development.
Properties
IUPAC Name |
1-methyl-5-(2-oxo-2-piperidin-1-ylethoxy)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-11(7-9(13-14)12(17)18)19-8-10(16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWNPUJRLNWPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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